5-(tert-Butyl)oxazole-2-carboxylic acid
Overview
Description
5-(tert-Butyl)oxazole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of 2-Alkynyl Oxazoles : A novel protocol for synthesizing 2-alkynyl oxazoles from tert-butyl isocyanide and alkynyl carboxylic acids, including 5-(tert-Butyl)oxazole-2-carboxylic acid, has been developed. These oxazoles demonstrate biological activity and show potential in cancer treatment, particularly against human gastric cancer cells and bladder tumor cells (Cao et al., 2020).
Synthesis of Recifeiolide and Curvularin : Oxazoles, like this compound, can act as activated carboxylates in photooxygenation processes. This property is leveraged in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).
Creation of Triazole-Oxazole Derivatives : A cerium(III) triflate-catalyzed reaction involving this compound leads to the assembly of multi-substituted triazole-oxazole derivatives. These compounds display anticancer activities, particularly against human gastric cancer cells (Cao et al., 2020).
Chemical Synthesis and Applications
Synthesis of Substituted Pyrazinecarboxamides : Research shows the potential of using this compound in the synthesis of substituted pyrazinecarboxamides. These compounds have applications in anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).
Diastereoselective Synthesis of Oxazoline-Carboxylates : A study demonstrates the high diastereoselectivity in synthesizing 2-oxazoline-4-carboxylates using 5-alkoxyoxazole, with applications in creating biologically significant chiral compounds (Suga et al., 1994).
Hydroformylation of Oxazoline Derivatives : Hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate gives rise to important intermediates for synthesizing homochiral amino acid derivatives (Kollár & Sándor, 1993).
Properties
IUPAC Name |
5-tert-butyl-1,3-oxazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNWSGXUJZAXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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